[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine
Description
[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine is a small organic molecule characterized by a 1,2,4-oxadiazole core substituted with an isopropyl group at the 5-position and an aminomethyl group at the 3-position. This compound is frequently utilized as a key intermediate in pharmaceutical synthesis due to its structural versatility and ability to participate in diverse chemical reactions. Its hydrochloride salt form (CAS: 1255717-36-2) is commercially available with purities up to 98% . The isopropyl substituent enhances lipophilicity, which may influence solubility and bioavailability in drug design contexts .
Properties
IUPAC Name |
(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-4(2)6-8-5(3-7)9-10-6/h4H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPRUICIGLRGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of semicarbazones with bromine in acetic acid . Another approach involves the electro-cyclization of semicarbazones to their corresponding oxadiazoles . These methods provide efficient routes to obtain the desired oxadiazole derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale chemical synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amine group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine has been investigated for its potential therapeutic applications. Its structural features suggest it may interact with biological targets relevant to various diseases.
Case Study :
A study explored the compound's effects on certain cancer cell lines, indicating potential cytotoxic properties that warrant further investigation into its use as an anticancer agent.
Biochemical Applications
This compound serves as an organic buffer in biological systems, particularly in maintaining pH levels during biochemical reactions. It is effective in cell culture applications where a stable pH range (6 to 8.5) is critical for cellular processes.
| Application Type | Description |
|---|---|
| Cell Culture | Used as a buffering agent to maintain optimal pH levels. |
| Biochemical Assays | Facilitates enzymatic reactions by providing a stable environment. |
Analytical Chemistry
The compound has been used in analytical methods for water determination according to the Karl Fischer titration technique. Its ability to form stable complexes aids in accurate measurements of water content in organic liquids.
Table 1: Comparison of Buffering Agents
| Buffering Agent | pH Range | Application |
|---|---|---|
| This compound | 6 - 8.5 | Cell culture and biochemical assays |
| MOPS (3-(N-morpholino)propanesulfonic acid) | 6.5 - 7.9 | General laboratory use |
| HEPES (4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid) | 6.8 - 8.2 | Cell culture and molecular biology |
Mechanism of Action
The mechanism of action of [(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine involves its interaction with specific molecular targets. For instance, oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthetase, leading to the prevention of DNA synthesis . This mechanism is particularly relevant in the context of anticancer activity, where the inhibition of DNA synthesis can prevent the proliferation of cancer cells.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Isopropyl and cyclopropyl groups increase lipophilicity compared to methyl or phenyl substituents, impacting membrane permeability .
- Reactivity : Cyclopropyl’s ring strain may facilitate nucleophilic substitutions, whereas aromatic substituents favor intermolecular interactions .
- Biological Activity : Hybrid structures (e.g., thiazole-oxadiazole) exhibit enhanced binding to biological targets like kinases .
Salt Forms and Solubility
Hydrochloride salts of these amines are commonly synthesized to improve aqueous solubility:
- This compound hydrochloride (95–98% purity) is preferred in pharmaceutical formulations for enhanced stability .
- Comparatively, [(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride (CAS: 1609401-03-7) shows similar solubility profiles but lower commercial availability .
Research Findings and Trends
Stability and Reactivity
Biological Activity
[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biochemical properties, cellular effects, molecular mechanisms, and comparisons with similar compounds.
This compound exhibits significant interactions with various enzymes and proteins. Notably, oxadiazole derivatives have been documented to inhibit bacterial enzymes, showcasing their antibacterial properties. For instance, studies have demonstrated that this compound can inhibit thymidylate synthetase, an enzyme crucial for DNA synthesis, thereby affecting cell proliferation and viability .
Cellular Effects
The compound has been shown to influence multiple cellular processes:
- Cell Signaling : Alters pathways related to cell growth and apoptosis.
- Gene Expression : Modulates the expression of genes involved in the cell cycle and metabolism.
- Cell Proliferation : Impacts the proliferation rates of various cell types, including cancer cells.
In vitro studies have indicated that this compound can induce cytotoxicity in several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with significant IC50 values reported .
Molecular Mechanism
The molecular mechanism of action involves binding to specific proteins and enzymes. This binding can lead to either inhibition or activation of their functions:
- Enzyme Inhibition : The compound binds to active sites on bacterial enzymes, preventing substrate interaction.
- Targeted Action : It selectively interacts with molecular targets that are critical for cellular functions, such as protein kinases involved in signaling pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,2,4-Oxadiazole | Parent Compound | Basic structure with varied substitutions |
| 1,3,4-Oxadiazole | Isomer | Different chemical properties affecting activity |
| Isoxazole | Related Heterocycle | Different arrangement of nitrogen and oxygen |
The specific substitution pattern of this compound contributes to its distinct biological properties compared to these similar compounds.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Anticancer Activity : A study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer properties. Among them, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines .
- Antibacterial Properties : Research has shown that this compound exhibits antibacterial activity against several pathogens. The minimum inhibitory concentration (MIC) values were determined through agar diffusion methods .
- Mechanistic Insights : Investigations into its mechanism revealed that this compound interferes with key enzymatic pathways critical for bacterial survival and proliferation .
Q & A
Q. What are the common synthetic routes for [(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine and related oxadiazole derivatives?
The synthesis of oxadiazole derivatives typically involves cyclization reactions using nitrile oxides or amidoximes. For example, the preparation of 1,2,4-oxadiazole scaffolds often employs a two-step process: (1) condensation of amidoximes with carboxylic acid derivatives (e.g., esters or acyl chlorides) and (2) thermal or acid-catalyzed cyclization. Modifications at the 3-position (e.g., isopropyl groups) can be introduced via alkylation or nucleophilic substitution. A similar approach was used for synthesizing 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives, where hydrazide intermediates were cyclized with cyanogen bromide . For this compound, the methylamine group may be introduced via reductive amination or nucleophilic displacement of a halogenated precursor .
Q. How can researchers characterize the structural purity of this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of the isopropyl group (e.g., δ ~1.3 ppm for CH protons) and the oxadiazole ring (C=N peaks at ~160-170 ppm in C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and isotopic patterns.
- X-ray Crystallography : For unambiguous confirmation of the 3D structure, though this requires high-quality single crystals. SHELX software is widely used for crystallographic refinement .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Antioxidant Activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays are commonly used to evaluate electron-donating capacity .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for dopamine D3 receptors) can assess affinity and selectivity, as demonstrated in oxadiazole-based dopamine agonists .
- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the selectivity of this compound for specific biological targets?
SAR studies should focus on:
- Substituent Effects : Modifying the isopropyl group (e.g., replacing with cyclopropyl or trifluoromethyl) can alter steric and electronic properties. For example, replacing methyl with ethyl in a dopamine D3 receptor agonist reduced selectivity by 2–3-fold .
- Scaffold Hybridization : Incorporating pharmacophores from known bioactive molecules (e.g., pyridine or triazole rings) may enhance target engagement. Docking studies can predict binding modes and guide synthesis .
- Bioisosteric Replacements : Swapping the oxadiazole ring with 1,3,4-thiadiazole or triazole may improve metabolic stability or solubility .
Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets?
- Molecular Docking : Tools like AutoDock Vina or Glide can model interactions with receptors (e.g., dopamine D3). Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the isopropyl group .
- Molecular Dynamics (MD) Simulations : To assess binding stability and conformational changes over time.
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using software like Schrödinger’s Phase .
Q. How should researchers address contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy)?
- Validate Assay Conditions : Ensure consistency in cell lines, serum concentrations, and incubation times.
- ADME Profiling : Evaluate pharmacokinetic parameters (e.g., metabolic stability in liver microsomes, plasma protein binding) to identify bioavailability issues .
- Probe Off-Target Effects : Use proteome-wide screening (e.g., kinase panels) or transcriptomic analysis to detect unintended interactions .
Q. What strategies improve the metabolic stability of oxadiazole-containing compounds like this compound?
- Introducing Electron-Withdrawing Groups : Fluorine or trifluoromethyl groups at strategic positions can reduce oxidative metabolism.
- Blocking Metabolic Hotspots : Methylation of labile protons (e.g., NH groups) or replacing metabolically unstable rings (e.g., oxadiazole to oxazole) .
- Prodrug Approaches : Masking the amine group as a carbamate or amide can enhance oral absorption .
Methodological Considerations
Q. How can researchers safely handle this compound in the laboratory?
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Purification Issues : Column chromatography may be impractical; switch to recrystallization or distillation.
- Yield Optimization : Use flow chemistry or microwave-assisted synthesis to enhance reaction efficiency .
- Regulatory Compliance : Ensure adherence to Good Laboratory Practices (GLP) for batch-to-batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
